![molecular formula C19H21N5O3S3 B2876091 Ethyl [2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate CAS No. 496028-84-3](/img/structure/B2876091.png)
Ethyl [2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate
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Description
Ethyl [2-({[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound . It has a molecular formula of C22H26N4O3S3 and an average mass of 490.662 Da .
Synthesis Analysis
The synthesis of such compounds often involves the use of the Dimroth rearrangement, which is a process involving the isomerization of heterocycles . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a benzothieno[2,3-d]pyrimidin-2-yl group, a thiazol-4-yl group, and an acetyl amino group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The Dimroth rearrangement, which involves the relocation of heteroatoms in heterocyclic systems, could play a role in its reactions .Scientific Research Applications
Apoptosis-Inducing Agents for Breast Cancer
The compound has been used in the synthesis of new apoptosis-inducing agents for breast cancer . It was found to induce apoptosis in MCF-7 cells with a significant 26.86% reduction in cell viability . The in vivo study revealed a significant decrease in the solid tumor mass (26.6%) upon treatment with this compound .
Anticancer Therapeutics Development
The compound was assessed for its cytotoxicity in vitro against MCF-7 and HepG-2 cancer cell lines . Twelve compounds showed an interesting antiproliferative potential with IC50 from 23.2 to 95.9 µM .
Synthesis of Heterocyclic Compounds
The compound is used in the multicomponent synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo [b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo [4,5]thieno [2,3-d] [1,3]thiazin-4-one .
Therapeutic Importance of Synthetic Thiophene
Thiophene and its substituted derivatives, including the compound , show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Anti-Inflammatory and Analgesic Activities
Some derivatives of the compound have shown anti-inflammatory and analgesic activities . This makes the compound a potential candidate for the development of new anti-inflammatory and analgesic drugs .
Antimicrobial Activity
The compound could potentially be used in the synthesis of derivatives with antimicrobial activity . The synthesized compounds have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria, and C. albicans representing fungi .
properties
IUPAC Name |
ethyl 2-[2-[[2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S3/c1-2-27-14(26)7-10-8-28-18(21-10)22-13(25)9-29-19-23-16(20)15-11-5-3-4-6-12(11)30-17(15)24-19/h8H,2-7,9H2,1H3,(H2,20,23,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOZPVPMCURLTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC(=C3C4=C(CCCC4)SC3=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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